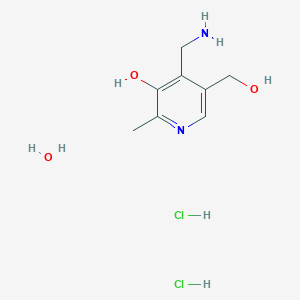

Pyridoxamine dihydrochloride monohydrate

Beschreibung

BenchChem offers high-quality Pyridoxamine dihydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxamine dihydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;;/h3,11-12H,2,4,9H2,1H3;2*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEYKKGETIFWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Molecular Sentinel: A Technical Guide to Pyridoxamine Dihydrochloride's Inhibition of Advanced Glycation End-products

Introduction: The Challenge of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) represent a complex and heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is a natural consequence of metabolic activity but is significantly accelerated in conditions of hyperglycemia, such as in diabetes mellitus.[3] The accumulation of AGEs is implicated in the pathogenesis of a wide array of chronic diseases, including diabetic complications (nephropathy, retinopathy, neuropathy), cardiovascular disease, and neurodegenerative disorders.[4][5] AGEs exert their detrimental effects by altering the structure and function of proteins, promoting cross-linking of long-lived molecules like collagen, and inducing cellular oxidative stress and inflammation through interaction with their receptors (RAGE).[6]

This technical guide provides an in-depth exploration of the molecular mechanisms by which pyridoxamine dihydrochloride, a vitamer of vitamin B6, acts as a potent inhibitor of AGE formation. We will dissect its multifaceted modes of action, from the interception of reactive carbonyl species to the chelation of catalytic metal ions and the quenching of free radicals. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols to investigate and validate the AGE-inhibiting potential of pyridoxamine and other novel compounds.

PART 1: The Multi-Pronged Molecular Strategy of Pyridoxamine

Pyridoxamine distinguishes itself from other vitamin B6 forms through its unique chemical structure, particularly its primary amino group, which is central to its anti-glycation activity.[3] Unlike pyridoxal and pyridoxine, pyridoxamine is a potent inhibitor of the formation of both AGEs and advanced lipoxidation end-products (ALEs).[5][7] Its mechanism is not singular but rather a coordinated attack on multiple fronts of the glycation cascade.[8][9]

Trapping of Reactive Carbonyl Species (RCS)

A primary pathway for AGE formation involves the degradation of glucose and Amadori products into highly reactive dicarbonyl compounds, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone.[10] These reactive carbonyl species (RCS) are potent cross-linking agents that rapidly react with proteins to form AGEs.[11] Pyridoxamine's nucleophilic amino group makes it an exceptionally effective scavenger of these cytotoxic intermediates.[4][12]

The reaction between pyridoxamine and RCS like glyoxal and glycolaldehyde proceeds rapidly in neutral aqueous buffer.[13] It begins with the formation of a Schiff base intermediate, which then cyclizes into a more stable hemiaminal adduct through an intramolecular reaction with the phenolic hydroxyl group of pyridoxamine.[13] This bicyclic intermediate can further dimerize, forming a complex five-ring structure that effectively sequesters the reactive carbonyl.[13] By trapping these precursors, pyridoxamine prevents them from reacting with biological macromolecules, thus averting the formation of detrimental AGEs and ALEs.[6][13] Studies have shown that pyridoxamine is particularly effective at trapping malondialdehyde (MDA), a key intermediate in lipid peroxidation.[14][15]

Diagram: Trapping of Reactive Carbonyl Species by Pyridoxamine

Caption: Pyridoxamine traps reactive carbonyl species through a multi-step reaction.

Inhibition of the Post-Amadori Pathway and Metal Chelation

The Maillard reaction begins with the formation of a Schiff base between a reducing sugar and an amino group on a protein, which then rearranges to form a more stable Amadori product.[10] The subsequent oxidation and degradation of Amadori products are critical steps leading to the formation of many AGEs.[10] Pyridoxamine is a potent inhibitor of these post-Amadori reactions.[4][10]

Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are powerful catalysts for the oxidative degradation of Amadori products.[1][8] Pyridoxamine possesses the ability to form stable complexes with these metal ions, effectively chelating them and preventing their participation in redox cycling.[1][8] This chelation activity is a fundamental mechanism by which pyridoxamine blocks the oxidation of the Amadori intermediate and the subsequent generation of RCS and ROS.[9] The inhibitory concentration (IC50) for pyridoxamine's inhibition of ascorbate oxidation, a measure of its chelating activity, is in the 1–5 mmol/L range.[9]

Antioxidant Activity: Scavenging of Reactive Oxygen Species (ROS)

The formation of AGEs is intrinsically linked to oxidative stress. The autoxidation of glucose and Amadori products generates reactive oxygen species (ROS), including superoxide radicals and hydroxyl radicals.[10] These ROS can directly damage cellular components and also contribute to the formation of RCS.[10] Pyridoxamine exhibits significant antioxidant activity, further contributing to its AGE-inhibiting effects.[1][8]

Density Functional Theory (DFT) studies have shown that at physiological pH, pyridoxamine can efficiently trap the methoxy radical (•OCH3) with rate constants in the diffusion limit (>1.0 × 10⁸ M⁻¹s⁻¹).[1][8] It can also scavenge peroxyl radicals (•OOH and •OOCH3) with moderate rate constants in aqueous media.[1][8] The primary antioxidant activity of pyridoxamine involves the transfer of hydrogen atoms from its protonated pyridine nitrogen, amino group, or phenolic group to the free radicals.[1][8] This ROS scavenging capacity complements its RCS trapping and metal chelating activities, providing a comprehensive defense against the multifaceted pathways of AGE formation.[1]

Diagram: Multifaceted AGE Inhibition by Pyridoxamine

Caption: Pyridoxamine inhibits AGE formation through multiple mechanisms.

PART 2: Experimental Validation of Pyridoxamine's Efficacy

The following section provides detailed methodologies for key in vitro experiments to assess the AGE-inhibiting properties of pyridoxamine. These protocols are designed to be self-validating and are grounded in established scientific literature.

In Vitro AGE Inhibition Assay using Bovine Serum Albumin (BSA) and Glucose

This assay is a widely used model to screen for potential AGE inhibitors.[16] It relies on the formation of fluorescent AGEs when BSA is incubated with a reducing sugar like glucose.

Protocol:

-

Reagent Preparation:

-

Prepare a 20 mg/mL solution of Bovine Serum Albumin (BSA) in 0.2 M phosphate-buffered saline (PBS), pH 7.4.

-

Prepare an 80 mM solution of D-glucose in 0.2 M PBS, pH 7.4.

-

Prepare stock solutions of pyridoxamine dihydrochloride and a positive control (e.g., aminoguanidine) in 0.2 M PBS, pH 7.4, at various concentrations (e.g., 0.5, 3, 15, and 50 mM).[16]

-

Add 0.02% sodium azide to all solutions to prevent microbial growth.

-

-

Incubation:

-

In a 96-well microtiter plate or sterile microcentrifuge tubes, combine the following for each experimental condition:

-

500 µL of 20 mg/mL BSA solution.

-

500 µL of 80 mM glucose solution.

-

100 µL of the inhibitor solution (pyridoxamine or aminoguanidine) at the desired final concentration. For the control group, add 100 µL of PBS.

-

-

Seal the plate or tubes and incubate at 37°C for 7, 14, 21, and 28 days.[16]

-

-

Measurement of Fluorescent AGEs:

-

At each time point, transfer 100 µL of each sample to a black 96-well microplate.

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[17][18]

-

The percentage of inhibition can be calculated using the following formula:

-

% Inhibition = [1 - (Fluorescence of test sample / Fluorescence of control)] x 100

-

-

Data Presentation:

| Inhibitor Concentration | % AGE Inhibition (Day 7) | % AGE Inhibition (Day 14) | % AGE Inhibition (Day 21) | % AGE Inhibition (Day 28) |

| Pyridoxamine (0.5 mM) | ||||

| Pyridoxamine (3 mM) | ||||

| Pyridoxamine (15 mM) | ||||

| Pyridoxamine (50 mM) | ||||

| Aminoguanidine (control) |

Diagram: In Vitro AGE Inhibition Assay Workflow

Caption: Workflow for the in vitro AGE inhibition assay.

SDS-PAGE Analysis of Protein Glycation and Cross-linking

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a valuable technique to visualize the effects of glycation on protein structure, specifically the formation of high-molecular-weight cross-linked products.[19][20]

Protocol:

-

Sample Preparation:

-

Following the incubation period from the in vitro AGE inhibition assay (Section 2.1), take aliquots of the reaction mixtures.

-

Mix 10 µL of each sample with 10 µL of 2x Laemmli sample buffer containing β-mercaptoethanol.

-

Heat the samples at 95°C for 5 minutes to denature the proteins.[20]

-

-

Electrophoresis:

-

Prepare a 12% separating gel and a 4% stacking gel.

-

Load 15-20 µL of each prepared sample into the wells of the polyacrylamide gel. Include a protein molecular weight marker.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

-

Image the gel using a gel documentation system.

-

Expected Results: The lane containing BSA incubated with glucose alone should show a smear of high-molecular-weight bands, indicating protein cross-linking. In the lanes containing pyridoxamine, the intensity of these high-molecular-weight bands should be reduced in a concentration-dependent manner, demonstrating the inhibition of protein cross-linking.

Diagram: SDS-PAGE Workflow for Glycation Analysis

Caption: Workflow for SDS-PAGE analysis of protein glycation.

PART 3: Concluding Remarks and Future Directions

Pyridoxamine dihydrochloride stands out as a promising therapeutic agent for mitigating the pathological consequences of advanced glycation. Its multifaceted molecular mechanism, encompassing the trapping of reactive carbonyl species, chelation of catalytic metal ions, and scavenging of reactive oxygen species, provides a robust defense against the complex chemistry of AGE formation. The experimental protocols detailed in this guide offer a framework for the continued investigation of pyridoxamine and the discovery of novel AGE inhibitors.

Clinical trials have provided evidence for the potential of pyridoxamine in treating diabetic nephropathy, with some studies showing a reduction in the rise of serum creatinine and a decrease in urinary TGF-β1 and specific AGEs like CML and CEL.[15] Further research is warranted to fully elucidate the long-term efficacy and safety of pyridoxamine in various clinical settings. The continued exploration of its synergistic effects with other therapeutic agents and its potential application in other AGE-related pathologies will be crucial in harnessing the full therapeutic potential of this molecular sentinel.

References

- Ahmed, N. (2005). Advanced glycation endproducts--role in pathology of diabetic complications. Diabetes research and clinical practice, 67(1), 3–21.

- Alderson, N. L., Chachich, M. E., Youssef, N. N., Beattie, R. J., Nachtigal, M., Thorpe, S. R., & Baynes, J. W. (2003). The AGE inhibitor pyridoxamine inhibits lipemia and development of renal and vascular disease in Zucker obese rats.

- Booth, A. A., Khalifah, R. G., & Hudson, B. G. (1996). Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine.

- Degenhardt, T. P., Alderson, N. L., Arrington, D. D., Beattie, R. J., Basgen, J. M., Steffes, M. W., Thorpe, S. R., & Baynes, J. W. (2002). Pyridoxamine inhibits early renal disease in diabetic rats.

- Metz, T. O., Alderson, N. L., Thorpe, S. R., & Baynes, J. W. (2003). Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications. Archives of biochemistry and biophysics, 419(1), 41–49.

- Onorato, J. M., Jenkins, A. J., Thorpe, S. R., & Baynes, J. W. (2000). Pyridoxamine, an inhibitor of advanced glycation reactions, also inhibits advanced lipoxidation reactions. Mechanism of action of pyridoxamine. The Journal of biological chemistry, 275(28), 21177–21184.

- Stitt, A. W., Gardiner, T. A., Alderson, N. L., Canning, P., Frizzell, N., Duffy, N., Boyle, C., Januszewski, A. S., Chachich, M., Baynes, J. W., & Thorpe, S. R. (2002). The AGE inhibitor pyridoxamine inhibits development of retinopathy in experimental diabetes. Diabetes, 51(9), 2826–2832.

- Voziyan, P. A., Metz, T. O., Baynes, J. W., & Hudson, B. G. (2002). A post-Amadori inhibitor pyridoxamine also inhibits chemical modification of proteins by scavenging carbonyl intermediates of carbohydrate and lipid degradation. The Journal of biological chemistry, 277(5), 3397–3403.

- Voziyan, P. A., & Hudson, B. G. (2005). Pyridoxamine: the many virtues of a Maillard reaction inhibitor. Annals of the New York Academy of Sciences, 1043, 807–816.

- Williams, M. E., Bolton, W. K., D'Agostino, R. B., Jr, Dailey, G., Hricik, D. E., Kusek, J. W., Striker, G. E., & for the Pyridorin Study Group. (2007). Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy. American journal of nephrology, 27(6), 605–614.

- Chetyrkin, S. V., Zhang, W., Hudson, B. G., Serianni, A. S., & Voziyan, P. A. (2008). Pyridoxamine protects protein from functional damage by 3-deoxyglucosone: mechanism of action of pyridoxamine. Biochemistry, 47(3), 997–1006.

- de la Maza, M. P., Garrido, F., Escalante, N., Leiva, L., Barrera, G., Schnitzler, S., ... & Bunout, D. (2012). Fluorescent advanced glycation end-products (ages) detected by spectro-photofluorimetry, as a screening tool to detect diabetic microvascular complications. Journal of Diabetes Mellitus, 2(1), 133-138.

-

Gallardo, J. M. (2014). Re: Does anyone have a protocol for the fluorescence determination of AGEs?. ResearchGate. Retrieved from [Link]

- Jakus, V., & Rietbrock, N. (2004). Advanced glycation end-products and the progress of diabetic vascular complications. Physiological research, 53(2), 131–142.

- Khalifah, R. G., Baynes, J. W., & Hudson, B. G. (1999). Amadorins: novel post-Amadori inhibitors of advanced glycation reactions.

- Nagaraj, R. H., Sarkar, P., Mally, A., & Ramachandran, P. S. (2002). Effect of pyridoxamine on chemical modification of proteins by carbonyls in diabetic rats: characterization of a major product from the reaction of pyridoxamine and methylglyoxal. Archives of biochemistry and biophysics, 402(1), 110–119.

- Nowotny, K., Jung, T., Höhn, A., Weber, D., & Grune, T. (2015). Advanced glycation end products and oxidative stress in type 2 diabetes mellitus. Biomolecules, 5(1), 194–222.

- Pérez, M., Rivas, E., & Vilanova, B. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants (Basel, Switzerland), 8(9), 344.

- Price, D. L., Rhett, P. M., Thorpe, S. R., & Baynes, J. W. (2001). Chelating activity of advanced glycation end product inhibitors. The Journal of biological chemistry, 276(52), 48967–48972.

- Ramasamy, R., Vannucci, S. J., & Du Yan, S. S. (2005). Advanced glycation end products and their receptors: a new paradigm for diabetic complications. Current molecular medicine, 5(2), 169–178.

- Reddy, V. P., Beyaz, A., & Amarnath, V. (2006). 5'-O-Alkylpyridoxamines: Lipophilic Analogs of Pyridoxamine are Potent Scavengers of 1,2-Dicarbonyls. Bioorganic & medicinal chemistry letters, 16(11), 2931–2934.

- Singh, R., Barden, A., Mori, T., & Beilin, L. (2001). Advanced glycation end-products: a review. Diabetologia, 44(2), 129–146.

- Thorpe, S. R., & Baynes, J. W. (2003). Maillard reaction intermediates and products and their role in pathology. Current molecular medicine, 3(4), 371–382.

- Vistoli, G., De Maddis, D., Cipak, A., Zarkovic, N., Carini, M., & Aldini, G. (2013). The role of reactive aldehydes in the early stages of protein damage in the Maillard reaction. Journal of proteomics, 92, 233–244.

- Yamagishi, S., & Matsui, T. (2010). Advanced glycation end products, oxidative stress and diabetic nephropathy. Oxidative medicine and cellular longevity, 3(2), 101–108.

- Zieman, S. J., & Kass, D. A. (2004). Advanced glycation end products in diabetic cardiovascular disease. Cardiovascular research, 63(3), 459–468.

-

Bio-Rad Laboratories. (n.d.). SDS-PAGE Analysis. Retrieved from [Link]

-

ClinicalTrials.gov. (2016). Effect of Pyridoxamine Supplementation on Vascular Function and Insulin Sensitivity. Retrieved from [Link]

- Sadowski-Cron, M. A., & Gopaul, N. K. (2013). Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts. Molecules (Basel, Switzerland), 18(11), 14195–14207.

- Sell, D. R., & Monnier, V. M. (2012).

- Takeuchi, M., & Makita, Z. (2001). Alternative pathways of advanced glycation end-products (AGEs) formation in diabetic nephropathy. Current drug targets, 2(3), 261–270.

- Thomas, M. C., Forbes, J. M., & Cooper, M. E. (2005). The potential of advanced glycation end product-cross-link breakers and AGE-inhibitors for the treatment of diabetic nephropathy.

- Vasan, S., Zhang, X., Zhang, X., Kapurniotu, A., Bernhagen, J., Teichberg, S., ... & Striker, G. (1996). An agent cleaving glucose-derived protein crosslinks in vitro and in vivo.

- Voziyan, P. A., Khalifah, R. G., Thibaudeau, C., Yildiz, A., & Hudson, B. G. (2003). Pyridoxamine traps intermediates in lipid peroxidation reactions in vivo: evidence on the role of lipids in chemical modification of protein and development of diabetic complications. The Journal of biological chemistry, 278(43), 42012–42019.

- Webster, J., & Oxley, D. (2011). Introductory glycosylation analysis using SDS-PAGE and peptide mass fingerprinting. Methods in molecular biology (Clifton, N.J.), 753, 225–236.

- Westwood, M. E., & Thornalley, P. J. (1995). Molecular characteristics of methylglyoxal-modified bovine and human serum albumins. Comparison with glucose-derived advanced glycation endproduct-modified serum albumins. The Journal of protein chemistry, 14(5), 359–372.

- Williams, M. E., et al. (2025). The Effects of the AGE Inhibitor Pyridoxamine on Bone in Older Women With Type 2 Diabetes: A Randomized Clinical Trial. The Journal of Clinical Endocrinology & Metabolism.

- Yan, S. F., Ramasamy, R., & Schmidt, A. M. (2006). The RAGE axis: a fundamental mechanism signaling danger to the vulnerable vasculature.

- Zhang, S., Wang, J., & Zhang, H. (2017). SDS-PAGE Detection and Proteomic Characterization of Glycation-Sensitive Bovine Serum Albumin Peptides and Referenced in Comparison with Human Serum Albumin. Journal of Glycomics & Lipidomics, 7(1).

Sources

- 1. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimal invasive fluorescence methods to quantify advanced glycation end products (AGEs) in skin and plasma of humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of Methylglyoxal-Induced Glycation by Pyridoxamine Improves Adipose Tissue Microvascular Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]

- 8. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of pyridoxamine on chemical modification of proteins by carbonyls in diabetic rats: characterization of a major product from the reaction of pyridoxamine and methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 20. iitg.ac.in [iitg.ac.in]

Thermodynamic Stability of Pyridoxamine Dihydrochloride Monohydrate

This guide provides an in-depth technical analysis of the thermodynamic stability of Pyridoxamine Dihydrochloride Monohydrate , a critical vitamer of the Vitamin B6 complex. It is designed for researchers and formulation scientists requiring precise physicochemical data and robust stability protocols.

Executive Technical Summary

Pyridoxamine Dihydrochloride Monohydrate (CAS: 58052-48-5) serves as a potent intermediate in amino acid metabolism and a therapeutic agent for diabetic nephropathy.[1] While chemically robust in acidic environments, its thermodynamic profile is defined by two critical instability vectors: dehydration-induced crystal lattice collapse and photo-oxidative degradation .[1]

For drug development, the primary challenge lies in distinguishing between surface hygroscopicity and the stoichiometric water of hydration. This guide delineates the boundary conditions for solid-state stability and provides validated protocols for characterizing degradation kinetics.[1]

Physicochemical & Solid-State Profile

Crystal Architecture and Stoichiometry

Pyridoxamine Dihydrochloride exists commercially as a monohydrate. The water molecule is not merely surface moisture but is integral to the crystal lattice, bridging the pyridinium cation and chloride anions via hydrogen bonding.

| Property | Specification |

| Chemical Name | 4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol dihydrochloride monohydrate |

| Molecular Formula | C₈H₁₂N₂O₂[1][2][3] · 2HCl[1][4][5] · H₂O |

| Molecular Weight | 259.13 g/mol (Monohydrate) / 241.11 g/mol (Anhydrous) |

| Melting Point | 226–227°C (with decomposition) |

| Solubility | Highly soluble in water (>500 mg/mL); sparingly soluble in ethanol.[1] |

| Hygroscopicity | High.[1] The anhydrous form is deliquescent above 60% RH. |

Thermodynamic Behavior (TGA/DSC Analysis)

Thermal analysis reveals a two-stage degradation process.[1] Understanding this is vital for setting drying parameters during granulation or lyophilization.

-

Stage 1: Dehydration (60°C – 110°C):

-

Mechanism: Loss of the single stoichiometric water molecule.

-

Observation: A broad endothermic peak in DSC accompanied by ~6.9% weight loss in TGA (theoretical calculation for 1 H₂O).

-

Risk: Removal of this water collapses the crystal lattice, creating a high-energy amorphous or metastable anhydrous phase that is prone to rapid re-hydration or chemical degradation.

-

-

Stage 2: Melting & Decomposition (220°C – 230°C):

-

Mechanism: Melting of the anhydrous salt followed immediately by oxidative pyrolysis.

-

Observation: Sharp endotherm onset at ~226°C, immediately followed by an irregular exotherm (decomposition).

-

Expert Insight: Do not dry this compound above 60°C under vacuum without confirming lattice integrity via XRPD. The anhydrous form is significantly more reactive and hygroscopic than the monohydrate.

Chemical Stability & Degradation Kinetics[1]

pH-Dependent Stability

The stability of pyridoxamine is governed by the protonation state of the pyridine ring and the phenolic hydroxyl group.

-

Acidic (pH < 4.5): Highly Stable. The protonated pyridine nitrogen stabilizes the ring against nucleophilic attack.

-

Neutral to Alkaline (pH > 7.0): Unstable. Deprotonation facilitates oxidation to Pyridoxal and dimerization reactions.[1]

Photostability (The Critical Variable)

Pyridoxamine is acutely sensitive to UV and visible light (blue/violet spectrum). Photo-oxidation is the primary shelf-life limiting factor in liquid formulations.[1]

-

Mechanism: Light induces the oxidation of the 4-aminomethyl group to a formyl group, converting Pyridoxamine to Pyridoxal .

-

Kinetics: Follows pseudo-first-order kinetics, accelerated by higher pH and oxygen presence.[1]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation vectors: dehydration (physical) and photo-oxidation (chemical).[1]

Caption: Thermodynamic and chemical degradation pathways of Pyridoxamine Dihydrochloride.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differentiating Surface Water from Hydrate Water

Goal: Determine if a batch is the stable monohydrate or has absorbed excess moisture.

-

Method:

-

Equilibrate sample at 25°C.

-

Ramp 10°C/min to 150°C under N₂ purge (50 mL/min).

-

-

Validation Logic:

-

Scenario A (Pure Monohydrate): Negligible weight loss < 50°C. Distinct step loss of ~6.9% between 60°C–110°C.

-

Scenario B (Wet Sample): Continuous weight drift starting from 25°C (surface water), followed by the hydrate step.

-

Protocol B: Forced Degradation (Photostability)

Goal: Quantify sensitivity to light for packaging selection.[1]

-

Preparation: Dissolve Pyridoxamine 2HCl to 1 mg/mL in 0.1N HCl (Acidic) and Phosphate Buffer pH 7.4 (Neutral).

-

Stress: Expose to 1.2 million lux-hours (ICH Q1B standard) using a cool white fluorescent lamp.

-

Control: Wrap duplicate vials in aluminum foil.

-

Analysis: RP-HPLC (C18 Column, Mobile Phase: Phosphate Buffer/Methanol).

-

Acceptance:

Stability Testing Workflow

This workflow ensures comprehensive characterization during pre-formulation.

Caption: Integrated workflow for assessing solid-state and solution stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10664, Pyridoxamine Dihydrochloride. Retrieved from [Link][1]

-

Saidi, B., & Warthesen, J. J. (1983). Influence of pH and light on the kinetics of vitamin B6 degradation. Journal of Agricultural and Food Chemistry.[7] Retrieved from [Link][1]

-

Metzyler, D. E., & Snell, E. E. (1952). Some Transamination Reactions Involving Vitamin B6. Journal of the American Chemical Society. (Foundational mechanism for pyridoxal conversion).[1]

- ICH Harmonised Tripartite Guideline.Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

Sources

- 1. chembk.com [chembk.com]

- 2. Pyridoxamine Dihydrochloride Monohydrate | Starshinechemical [starshinechemical.com]

- 3. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]

- 4. Pyridoxamine, dihydrochloride | C8H14Cl2N2O2 | CID 10664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridoxamine dihydrochloride | 524-36-7 [chemicalbook.com]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: In Vitro Antioxidant Capacity & Mechanistic Profiling of Pyridoxamine Dihydrochloride

Executive Summary

Pyridoxamine dihydrochloride (PM[1]·2HCl), a vitamer of Vitamin B6, acts as a multi-modal cytoprotective agent. Unlike classical antioxidants (e.g., Ascorbic Acid, Trolox) that function primarily through stoichiometric radical scavenging, PM·2HCl operates via a "Triad of Protection" : (1) High-affinity transition metal chelation, (2) Nucleophilic trapping of reactive carbonyl species (RCS), and (3) Direct scavenging of hydroxyl and alkoxy radicals.

This guide provides a rigorous technical framework for evaluating PM·2HCl in vitro. It prioritizes mechanistic specificity over generic antioxidant assays (like DPPH), which often underestimate PM's therapeutic potential.

Part 1: Mechanistic Architecture

To accurately assess PM·2HCl, one must understand that its antioxidant capacity is largely preventative rather than chain-breaking.

The Triad of Protection

-

Metal Chelation (The Preventer): PM binds Cu²⁺ and Fe³⁺, preventing them from catalyzing the Fenton and Haber-Weiss reactions. This blocks the generation of hydroxyl radicals ([2]•OH) at the source.

-

Carbonyl Trapping (The Interceptor): The amine group at C4 and the phenolic hydroxyl at C3 make PM a potent nucleophile. It traps dicarbonyls (e.g., Methylglyoxal, Glyoxal) formed during lipid peroxidation and glycolysis, inhibiting the formation of Advanced Glycation End-products (AGEs).

-

Radical Scavenging (The Scavenger): PM directly quenches •OH and •OCH₃ radicals at diffusion-controlled rates (>1.0 × 10⁸ M⁻¹ s⁻¹), protecting protein backbones from fragmentation.

Interactive Pathway Diagram

The following diagram illustrates the hierarchical flow of PM·2HCl's antioxidant mechanisms.

Caption: PM·2HCl mitigates oxidative stress by chelating catalytic metals, trapping carbonyl intermediates, and scavenging radicals, ultimately preventing AGE formation and cellular damage.

Part 2: Comparative Efficacy Data

PM·2HCl should not be evaluated solely against standard radical scavengers like Trolox in simple electron-transfer assays (e.g., DPPH), as this ignores its chelating and carbonyl-trapping capabilities.

| Parameter | Pyridoxamine (PM) | Ascorbic Acid (Vit C) | Aminoguanidine (AG) | Mechanism Note |

| [2]•OH Scavenging | High | High | Moderate | PM protects via direct scavenging AND metal sequestration. |

| Metal Chelation | High (Fe³⁺/Cu²⁺) | Pro-oxidant risk | Low | Vit C can reduce Fe³⁺ to Fe²⁺, fueling Fenton cycles. PM blocks this. |

| Carbonyl Trapping | Very High | Low | High | PM traps MGO/GO efficiently; Vit C does not target carbonyls. |

| AGE Inhibition | Potent | Variable | Potent | PM inhibits post-Amadori conversion; superior in metal-rich environments. |

| Stability | High | Low (Oxidizes rapidly) | Moderate | PM is stable in solution; Vit C degrades quickly. |

Part 3: Validated Experimental Protocols

These protocols are designed to validate the specific mechanisms of PM·2HCl. Note on Buffer: PM·2HCl is acidic. All buffers must be strong enough (e.g., 50-100 mM Phosphate) to maintain physiological pH (7.4) upon addition of the drug.[3]

Protocol A: Metal Chelation Capacity (Ferrozine Assay)

Quantifies the ability of PM to sequester Fe²⁺, preventing it from catalyzing oxidation.

-

Reagents:

-

Stock PM: 10 mM PM·2HCl in dH₂O.

-

FeCl₂: 2 mM in dH₂O (Freshly prepared).

-

Ferrozine: 5 mM in dH₂O.[4]

-

Buffer: Methanol or 50 mM Tris-HCl (pH 7.4).

-

-

Procedure:

-

Calculation:

-

% Chelation =

-

Note: A decrease in absorbance indicates PM has bound the iron, preventing the purple Ferrozine-Fe²⁺ complex.

-

Protocol B: Carbonyl Stress & AGE Inhibition (BSA-MGO Model)

The "Gold Standard" for PM utility. Measures protection of protein against methylglyoxal (MGO) mediated crosslinking.

-

Reagents:

-

BSA: 10 mg/mL Bovine Serum Albumin in 100 mM Phosphate Buffer (pH 7.4).

-

MGO: 500 mM Methylglyoxal stock.

-

PM: 0.5 – 10 mM concentration range.

-

Sodium Azide: 0.02% (to prevent bacterial growth).[8]

-

-

Workflow Diagram:

Caption: Workflow for assessing PM-mediated inhibition of BSA glycation by methylglyoxal.

-

Procedure:

-

Prepare: Mix BSA (final 5 mg/mL) + MGO (final 5 mM) + PM (various conc.) + NaN₃.

-

Control: BSA + MGO + Vehicle (Positive Control for AGEs).

-

Blank: BSA only.

-

Incubate: Sealed tubes at 37°C for 7 days.

-

Analysis:

-

Fluorescence: Dilute 5x with PBS. Read Ex 370nm / Em 440nm (characteristic of fluorescent AGEs).

-

SDS-PAGE: Run samples on 10% gel. PM-treated lanes should show a distinct BSA band (66 kDa), while Positive Control will show a smear (crosslinked aggregates).

-

-

Protocol C: Hydroxyl Radical Scavenging (Deoxyribose Method)

Distinguishes between "Chelation" and "Scavenging" by altering the order of addition.

-

Concept: Hydroxyl radicals ([8][9]•OH) generated by Fenton chemistry degrade deoxyribose into malondialdehyde (MDA), which reacts with Thiobarbituric Acid (TBA) to form a pink chromogen.

-

Procedure:

-

Reaction Mix: 2.8 mM Deoxyribose + 20 µM FeCl₃ + 100 µM EDTA + 2 mM H₂O₂ + 100 µM Ascorbic Acid + PM (Test compound).

-

Incubate: 1 hour at 37°C.

-

Develop: Add 1% TBA and 2.8% TCA. Heat at 100°C for 20 mins.

-

Read: Absorbance at 532 nm .

-

-

Differentiation:

-

To test Scavenging: Add FeCl₃/EDTA first. The iron is already chelated by EDTA. Any inhibition by PM is due to direct •OH scavenging.

-

To test Chelation: Omit EDTA. If PM inhibits strongly here but weakly in the EDTA version, its primary mode is chelation.

-

Part 4: Interpretation & Troubleshooting

Field-Proven Insights

-

The "Vitamin C Paradox": In the Deoxyribose assay (Protocol C), do not be surprised if PM outperforms Vitamin C significantly in the absence of EDTA. Vitamin C can cycle Fe³⁺ back to Fe²⁺, accelerating •OH generation (pro-oxidant effect) before scavenging it. PM shuts down the iron, preventing the radical generation entirely.

-

pH Drift: PM·2HCl is a hydrochloride salt. When testing high concentrations (>5 mM), it will acidify the media. Acidic pH naturally inhibits some oxidation reactions, leading to false positives. Always verify pH of the final reaction mix and adjust with NaOH if necessary.

References

-

Voziyan, P. A., & Hudson, B. G. (2005). Pyridoxamine: the many virtues of a Maillard reaction inhibitor.[10] Annals of the New York Academy of Sciences, 1043, 807–816.[10] Link

-

Onorato, J. M., et al. (2000). Pyridoxamine, an inhibitor of advanced glycation reactions, also inhibits advanced lipoxidation reactions. Mechanism of action of pyridoxamine. Journal of Biological Chemistry, 275(28), 21177-21184. Link

-

Matxain, J., et al. (2009). Evidence of High[10] •OH Radical Quenching Efficiency by Vitamin B6.[10][11] The Journal of Physical Chemistry B, 113(28), 9629–9632. Link

- Adisakwattana, S., et al. (2012). Mechanisms of protein glycation inhibition by pyridoxamine. Diabetes/Metabolism Research and Reviews, 28(6), 521-528.

-

Nagaraj, R. H., et al. (2002). The AGE inhibitor pyridoxamine inhibits development of retinopathy in experimental diabetes.[12] Diabetes, 51(11), 3336-3344. Link

Sources

- 1. Pyridoxamine: another vitamin for sickle cell disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pjmhsonline.com [pjmhsonline.com]

- 5. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyridoxamine Protects Protein Backbone from Oxidative Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. diabetesjournals.org [diabetesjournals.org]

Technical Profile: Pyridoxamine Dihydrochloride Monohydrate (CAS 524-36-7)

[1]

Executive Summary

Pyridoxamine Dihydrochloride (CAS 524-36-7) is the salt form of Pyridoxamine, one of the three natural vitamers of Vitamin B6. While historically recognized for its role as a metabolic cofactor precursor, its significance in modern drug development lies in its potent capability as an Advanced Glycation End-product (AGE) inhibitor .

Unlike its congeners pyridoxine and pyridoxal, pyridoxamine possesses a unique aminomethyl group that confers high reactivity toward toxic carbonyl species. This structural feature allows it to intercept the Maillard reaction, preventing the formation of irreversible protein cross-links associated with diabetic nephropathy, retinopathy, and vascular stiffening. This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated analytical methods, and experimental protocols for evaluating its anti-glycation efficacy.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is most commonly supplied as the dihydrochloride salt. While often anhydrous, it is hygroscopic and may acquire water content equivalent to a monohydrate upon exposure to ambient humidity. The CAS 524-36-7 specifically denotes the dihydrochloride form.[1]

Table 1: Chemical Identification

| Parameter | Detail |

| Chemical Name | 4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol dihydrochloride |

| Common Name | Pyridoxamine 2HCl |

| CAS Number | 524-36-7 |

| Molecular Formula | C₈H₁₂N₂O₂[2][3][1][4][5][6] · 2HCl |

| Molecular Weight | 241.11 g/mol |

| SMILES | CC1=NC=C(CO)C(CN)=C1O.Cl.Cl |

| Appearance | White to off-white crystalline powder |

Table 2: Physicochemical Parameters

| Property | Value / Characteristic | Relevance |

| Solubility | Water (>500 g/L); Sparingly soluble in EtOH | Highly suited for aqueous biological assays. |

| Melting Point | 226–229 °C (decomposition) | Indicates high thermal stability in solid state. |

| pKa | pKa1 ~3.4, pKa2 ~8.2, pKa3 ~10.4 | Zwitterionic behavior at physiological pH; critical for HPLC method development. |

| Hygroscopicity | High | Critical: Must be stored desiccated. Water uptake alters weighing accuracy. |

| Light Sensitivity | Photosensitive | Degrades to pyridoxal/pyridoxine analogs upon UV exposure. Protect from light.[7] |

Mechanism of Action: AGE Inhibition & Carbonyl Scavenging[11]

Pyridoxamine acts through a multi-modal mechanism that distinguishes it from standard antioxidants. It does not merely scavenge free radicals but targets the reactive carbonyl species (RCS) that drive the post-Amadori phase of glycation.

Core Mechanisms

-

Carbonyl Trapping: The amino group of pyridoxamine reacts with dicarbonyl intermediates (e.g., glyoxal, methylglyoxal, 3-deoxyglucosone) to form stable adducts, preventing them from cross-linking proteins.

-

Metal Chelation: It sequesters redox-active metals (Cu²⁺, Fe³⁺), thereby inhibiting the autoxidation of glucose and Amadori products (the "Wolff pathway").

-

Amadori Inhibition: It interacts with Amadori intermediates to block their conversion into irreversible AGEs.

Visualization: The Anti-Glycation Pathway

The following diagram illustrates how Pyridoxamine (PM) intercepts the Maillard reaction cascade.

Caption: Pyridoxamine intercepts the glycation cascade by trapping reactive carbonyls (RCS) and inhibiting the oxidative degradation of Amadori products.[8][9]

Analytical Characterization & Quality Control

For researchers verifying substance purity or analyzing biological samples, Reverse-Phase HPLC (RP-HPLC) is the gold standard. Due to the polarity of Pyridoxamine, ion-pairing agents or specific pH control is required for retention on C18 columns.

Method A: RP-HPLC for Purity Assessment

This method is suitable for checking the purity of bulk powder (CAS 524-36-7).

-

Column: C18 (e.g., Agilent Zorbax Bonus-RP or Phenomenex Luna), 250 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Buffer: 10-20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric acid.

-

Organic: Methanol or Acetonitrile.

-

Ratio: 90:10 (Buffer:Organic) Isocratic.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm (specific for B6 vitamers) or 210 nm (higher sensitivity, lower specificity).

-

Temperature: 25–30 °C.

-

Expected Retention: ~3–5 minutes (elutes early due to polarity).

Method B: LC-MS Sample Preparation (Biological Fluids)

When analyzing Pyridoxamine in plasma or lysate, protein precipitation is mandatory.

-

Aliquot: Transfer 100 µL of plasma/lysate to a microcentrifuge tube.

-

Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant: Collect supernatant; dilute 1:1 with mobile phase (aqueous) before injection to improve peak shape.

Experimental Protocols for Researchers

Protocol 1: In Vitro AGE Inhibition Assay

This assay validates the biological activity of Pyridoxamine by measuring its ability to prevent the formation of fluorescent AGEs in a bovine serum albumin (BSA) model.

Reagents:

-

BSA Solution: 10 mg/mL BSA in 0.2M Phosphate Buffer (pH 7.4).

-

Glycating Agent: 0.5M Ribose (fast glycation) or 0.5M Glucose (slow glycation).

-

Inhibitor Stock: 10 mM Pyridoxamine 2HCl in Phosphate Buffer.

-

Sodium Azide: 0.02% (w/v) to prevent bacterial growth.

Workflow:

-

Preparation: In sterile tubes, mix BSA (5 mg/mL final) with the Glycating Agent (0.1M final).

-

Treatment: Add Pyridoxamine at graded concentrations (e.g., 50 µM, 100 µM, 500 µM, 1 mM). Include a positive control (Aminoguanidine) and a negative control (BSA + Sugar + Vehicle).

-

Incubation: Seal tubes and incubate at 37°C in the dark.

-

Duration: 7 days for Ribose; 2–4 weeks for Glucose.

-

-

Measurement: Transfer 200 µL to a black 96-well plate.

-

Readout: Measure fluorescence using a microplate reader.

-

Excitation: 370 nm

-

Emission: 440 nm

-

-

Calculation: % Inhibition = [1 - (Fluorescence_Sample / Fluorescence_Control)] x 100.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the In Vitro AGE Inhibition Assay using fluorescence detection.

Handling, Stability & Safety

Storage & Stability[8][10][13][14]

-

Primary Hazard: Hygroscopicity. The dihydrochloride salt will absorb atmospheric moisture, leading to "caking" and potential hydrolysis over long periods.

-

Storage Condition: Store at -20°C for long-term stability. Desiccate.

-

Light Protection: Amber vials are mandatory. Solutions should be prepared fresh or protected from light, as UV exposure catalyzes the oxidation to pyridoxal.

Safety Profile

References

-

NephroGenex. (n.d.). Pyridorin: Unique Mode of Action Inhibits Key Cause of Disease. Retrieved from [Link]

-

Voziyan, P. A., et al. (2002). A Post-Amadori Inhibitor Pyridoxamine Also Inhibits Chemical Modification of Proteins by Scavenging Carbonyl Intermediates.[9] Journal of Biological Chemistry. Retrieved from [Link]

-

Metz, T. O., et al. (2003). Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications. Archives of Biochemistry and Biophysics. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Pyridoxamine dihydrochloride | CAS#:524-36-7 | Chemsrc [chemsrc.com]

- 3. jusst.org [jusst.org]

- 4. Pyridoxamine, dihydrochloride | C8H14Cl2N2O2 | CID 10664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 436250010 [thermofisher.com]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. nephrogenex.com [nephrogenex.com]

- 9. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Kinetics of Post-Amadori Inhibition by Pyridoxamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientists in the field of metabolic disease and drug discovery, we operate at the intersection of complex biochemistry and the pragmatic need for robust, reproducible experimental models. The study of Advanced Glycation End-products (AGEs) is a prime example of this challenge. While the pathological consequences of AGE accumulation in diabetes and aging are well-documented, elucidating the precise kinetics of inhibitory mechanisms is paramount for developing effective therapeutics. Pyridoxamine (PM), a vitamer of B6, has emerged not just as a promising clinical candidate but as a fascinating molecular tool. Its classification as a "post-Amadori" inhibitor distinguishes it from many other antiglycation agents and demands a nuanced approach to its kinetic characterization.

This guide is designed to move beyond simplistic protocols. It aims to provide a foundational understanding of why specific experimental choices are made when studying pyridoxamine. We will dissect its multifaceted mechanism, provide self-validating experimental workflows, and detail the analytical methodologies required to generate high-fidelity kinetic data. Our goal is to equip you, our fellow researchers, with the expertise to confidently design, execute, and interpret studies on this important class of inhibitors.

The Pathological Landscape: Carbonyl Stress and the Maillard Reaction

The non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, known as the Maillard reaction, is a central process in both food chemistry and human pathology. In the context of chronic hyperglycemia seen in diabetes, this reaction is significantly accelerated, leading to the formation and accumulation of a heterogeneous group of compounds collectively termed Advanced Glycation End-products (AGEs).

The initial stages involve the formation of a reversible Schiff base, which then rearranges into a more stable ketoamine known as the Amadori product (e.g., fructosyllysine from glucose and lysine). While the Amadori product itself can alter protein function, the true pathological threat emerges from its subsequent, irreversible degradation. This post-Amadori phase is a complex cascade of oxidation, dehydration, and cyclization reactions that generate highly reactive dicarbonyl intermediates, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG).[1] This state of elevated dicarbonyls is often termed "carbonyl stress." These reactive carbonyl species (RCS) are potent cross-linking agents, rapidly modifying proteins and leading to the formation of irreversible AGEs like Nε-(carboxymethyl)lysine (CML), pentosidine, and pyrraline.[2]

The accumulation of AGEs contributes to the pathophysiology of diabetic complications by:

-

Altering Protein Structure and Function: Cross-linking of extracellular matrix proteins like collagen leads to vascular stiffening and basement membrane thickening, contributing to nephropathy and retinopathy.[3]

-

Inducing Cellular Dysfunction: AGEs can trigger inflammatory signaling pathways and oxidative stress by binding to cell surface receptors, most notably the Receptor for AGEs (RAGE).

It is at the critical juncture—the conversion of the Amadori product into AGEs—that pyridoxamine exerts its primary therapeutic effect.

Diagram: The Maillard Reaction and Points of Inhibition

Caption: Overview of the Maillard reaction, highlighting pyridoxamine's post-Amadori sites of action.

A Multi-Pronged Inhibitor: The Kinetic Mechanisms of Pyridoxamine

Pyridoxamine was first described as a "post-Amadori" inhibitor because of its potent ability to block AGE formation from already-glycated proteins.[4] This is a critical distinction from agents like aminoguanidine, which primarily trap free dicarbonyls. The efficacy of pyridoxamine stems from its ability to intervene through several complementary mechanisms, each with its own kinetic profile.

Primary Mechanism: Scavenging of Reactive Carbonyl Species (RCS)

The degradation of Amadori products releases a flux of highly electrophilic dicarbonyls. Pyridoxamine, with its primary amine group, is an exceptionally potent scavenger of these species.[1][5][6]

-

Causality: The nucleophilic primary amine of PM readily attacks the electrophilic carbonyl carbons of MGO, GO, and other RCS. This forms stable, excretable adducts, effectively removing the RCS from the reaction pool before they can modify proteins.[6][7]

-

Kinetic Insight: The reaction kinetics are particularly remarkable with 1,4-dicarbonyl compounds. One study found the second-order rate constant for the reaction of PM with a model 4-ketoaldehyde was approximately 2,300 times faster than that of Nα-acetyllysine at physiological pH.[8] This extreme reactivity is attributed to the phenolic group of PM, which is proposed to catalyze the reaction by transferring a proton, facilitating subsequent nucleophilic attack and ring closure.[8] Lipophilic derivatives of PM have been synthesized and shown to react with MGO several orders of magnitude faster than the parent compound, suggesting potential for enhanced therapeutic efficacy in lipid-rich environments.[9][10]

Secondary Mechanism: Chelation of Redox-Active Metal Ions

The oxidative degradation of the Amadori product to form AGEs like CML is not spontaneous; it is catalyzed by redox-active transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺).[11]

-

Causality: Pyridoxamine possesses a bidentate structure capable of forming stable complexes with these metal ions.[12][13] By sequestering these catalytic metals, PM inhibits the redox cycling required for the oxidative cleavage of the Amadori product, a key step in "glycoxidation."[11]

-

Kinetic Validation: The importance of this mechanism is demonstrated experimentally. The inhibitory effect of PM on post-Amadori CML formation can be significantly diminished by increasing the concentration of copper ions in the reaction medium, consistent with a competitive binding mechanism.[14] Furthermore, 13C NMR studies have confirmed that PM does not form a covalent adduct with the Amadori product itself, strongly supporting the metal chelation and/or subsequent RCS scavenging as the modes of action.[11]

Tertiary Mechanisms: ROS Trapping and ALE Inhibition

-

ROS Scavenging: Reactive oxygen species (ROS) are intrinsically linked with AGE formation. Computational studies using Density Functional Theory have shown that at physiological pH, pyridoxamine can trap radicals like •OCH₃ with diffusion-limited rate constants (>1.0 × 10⁸ M⁻¹s⁻¹).[12][13] This direct antioxidant capacity provides an additional layer of protection.

-

ALE Inhibition: Pathological damage is not limited to glycation. Lipid peroxidation gives rise to Advanced Lipoxidation End-products (ALEs), and CML is a product of both pathways.[3] Pyridoxamine effectively inhibits ALE formation by trapping reactive intermediates from lipid peroxidation, a mechanism confirmed by the detection of PM-lipid adducts in the urine of treated animals.[4][5][7]

Diagram: Pyridoxamine's Multifaceted Inhibitory Actions

Caption: The multiple, synergistic mechanisms of pyridoxamine in preventing AGE/ALE formation.

Experimental Design for Kinetic Analysis

Studying the kinetics of post-Amadori inhibition requires carefully designed experiments that can dissect the multiple mechanisms of pyridoxamine. The following protocols are designed as self-validating systems, where the choice of reagents and workflow allows for clear interpretation of the kinetic data.

Model System Selection: The Rationale

-

Protein Substrate: Bovine Serum Albumin (BSA) is a common and robust choice due to its stability, availability, and multiple lysine residues available for glycation.[15] For studies requiring a simpler system, Ribonuclease A (RNase) can be used.[16]

-

Glycating Agent:

-

Glucose: Physiologically relevant, but reaction kinetics are slow, often requiring weeks of incubation.

-

Ribose: A pentose sugar that is much more reactive than glucose, allowing for the generation of Amadori products and AGEs on a timescale of hours to days, making it ideal for kinetic assays.[14][17]

-

Direct Carbonyls (MGO/GO): Using these reactive dicarbonyls directly bypasses the early and Amadori stages, allowing for a focused study on the kinetics of dicarbonyl scavenging and its inhibition of protein cross-linking.[18]

-

-

Buffer System: A phosphate buffer (e.g., 0.2 M sodium phosphate, pH 7.4) is standard. It is critical to maintain consistent pH and be aware of potential metal ion contamination, which can influence kinetics.[14] For chelation studies, buffers can be treated with Chelex resin to remove trace metals.

Protocol 1: Kinetic Assay of Post-Amadori Inhibition

This protocol is the cornerstone for demonstrating PM's post-Amadori efficacy. It isolates the conversion of the Amadori intermediate to AGEs from the initial glycation steps.

Workflow Diagram

Caption: Experimental workflow for the specific analysis of post-Amadori kinetic inhibition.

Step-by-Step Methodology:

-

Preparation of Amadori-Modified BSA:

-

Dissolve BSA to a final concentration of 10-20 mg/mL in 0.2 M sodium phosphate buffer (pH 7.4).[14][15]

-

Add D-ribose to a final concentration of 0.5 M.

-

Add sodium azide to 0.02% to prevent microbial growth.

-

Incubate the solution at 37°C for 24 hours. This duration is sufficient for significant Amadori product formation with minimal progression to AGEs.[14][17]

-

-

Purification of Amadori-BSA:

-

Transfer the reaction mixture to a dialysis membrane (e.g., 10 kDa MWCO).

-

Perform extensive dialysis against 0.2 M phosphate buffer at 4°C for at least 24 hours, with multiple buffer changes. This step is critical to remove all unreacted and reversibly-bound ribose.

-

Self-Validation: Confirm the removal of free sugar by assaying the dialysis buffer for ribose. The purified protein is now enriched with Amadori products.

-

-

Kinetic Inhibition Assay:

-

Adjust the concentration of the purified Amadori-BSA to a working concentration (e.g., 1 mg/mL) in fresh phosphate buffer.

-

Prepare a series of reaction tubes. To each, add the Amadori-BSA solution and pyridoxamine to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM). Include a "no inhibitor" tube as the positive control for AGE formation.

-

Incubate all tubes at 37°C.

-

-

Time-Course Analysis:

-

At designated time points (e.g., t=0, 12, 24, 48, 72 hours), withdraw an aliquot from each reaction tube and immediately freeze at -80°C to stop the reaction.

-

Analyze the aliquots for the concentration of a specific AGE, such as CML, using a competitive ELISA kit. Alternatively, total fluorescent AGEs can be measured using a fluorescence spectrophotometer (Excitation: ~370 nm, Emission: ~440 nm).[2]

-

-

Data Analysis:

-

Plot AGE concentration versus time for each pyridoxamine concentration.

-

Calculate the initial rate of AGE formation for each condition from the linear portion of the curve.

-

Determine the IC₅₀ value of pyridoxamine by plotting the percentage of inhibition against the logarithm of the PM concentration.

-

Protocol 2: Assessing Dicarbonyl Scavenging Kinetics

This assay directly measures the rate at which PM traps a specific reactive dicarbonyl.

Step-by-Step Methodology:

-

Reaction Setup:

-

Prepare a solution of methylglyoxal (MGO) in phosphate buffer (pH 7.4).

-

In a separate tube, prepare a solution of pyridoxamine.

-

The reaction is initiated by mixing the MGO and pyridoxamine solutions at 37°C.

-

-

Monitoring the Reaction:

-

The rate of reaction can be monitored in several ways:

-

UV-Vis Spectrophotometry: Monitor the change in absorbance at a wavelength specific to the PM-MGO adduct. This requires prior characterization of the adduct's spectral properties.

-

HPLC/UPLC: At various time points, quench the reaction (e.g., by acidification) and inject onto an HPLC or UPLC system. Monitor the disappearance of the MGO peak or the appearance of the PM-MGO adduct peak.[19]

-

LC-MS/MS: This is the most definitive method, allowing for precise quantification of the reactants and the specific adducts formed.[19]

-

-

-

Kinetic Calculation:

-

By measuring the concentration of MGO over time in the presence of a known concentration of PM, the second-order rate constant (k₂) for the scavenging reaction can be determined using integrated rate laws.

-

Data Presentation and Interpretation

Table 1: Summary of Analytical Techniques for AGE Inhibition Studies

| Technique | Analyte(s) Measured | Strengths | Limitations & Considerations |

| Fluorescence Spectroscopy | Total fluorescent AGEs (e.g., pentosidine, crosslines) | Rapid, high-throughput, inexpensive for screening. | Measures a heterogeneous group of compounds; not specific. Insensitive to non-fluorescent AGEs like CML.[2] |

| ELISA | Specific AGEs (e.g., CML, CEL, MG-H1) | High specificity and sensitivity; commercially available kits. | Antibody-dependent; potential for cross-reactivity. Provides relative quantification.[2][20] |

| HPLC / UPLC | Specific AGEs, dicarbonyls, PM-adducts | Good separation and quantification. | Requires appropriate standards and method development. May require derivatization. |

| LC-MS/MS | Definitive identification and absolute quantification of specific AGEs, dicarbonyls, and metabolites. | Gold standard for specificity and sensitivity. Can identify novel adducts.[19] | High cost, complex instrumentation and method development. |

Interpreting Kinetic Results

-

A Steep Inhibition Curve in Protocol 1: Demonstrates potent inhibition of the conversion of pre-formed Amadori products into AGEs, confirming post-Amadori activity.

-

Rapid Disappearance of MGO in Protocol 2: Confirms a high rate of dicarbonyl scavenging, providing a quantitative measure (rate constant) of this specific mechanism.

-

Comparing IC₅₀ Values: The IC₅₀ value provides a quantitative measure of potency. Comparing the IC₅₀ for inhibiting AGEs from glucose vs. inhibiting AGEs from a pre-formed Amadori product can help delineate the relative importance of early-stage vs. post-Amadori inhibition for a given compound. For PM, the post-Amadori inhibition is expected to be particularly potent.[16]

Conclusion and Future Directions

The kinetic analysis of pyridoxamine reveals a sophisticated and multi-pronged mechanism of action that goes far beyond simple dicarbonyl scavenging. Its ability to inhibit the post-Amadori pathways through a combination of RCS trapping, metal ion chelation, and ROS quenching makes it a highly effective agent against the formation of pathological AGEs.[18] The experimental frameworks detailed in this guide provide a robust foundation for quantifying this activity and for screening new chemical entities.

The clinical data, while complex, supports the relevance of these mechanisms, with studies showing that pyridoxamine treatment can reduce the rise in serum creatinine and levels of circulating AGEs in patients with diabetic nephropathy.[21][22]

Future research is focused on leveraging this mechanistic understanding for rational drug design. The development of second-generation "Amadorins"—molecules with enhanced post-Amadori potency—and lipophilic analogs with improved tissue distribution represents the next frontier in the fight against carbonyl stress and its devastating clinical consequences.[9][10][23]

References

- Metz, T. O., Alderson, N. L., Thorpe, S. R., & Baynes, J. W. (2003). Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications. Archives of Biochemistry and Biophysics, 419(1), 41–49.

-

Adrover, M., Vilanova, B., Frau, J., Muñoz, F., & Donoso, J. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants, 8(9), 349. [Link]

-

Amarnath, V., Amarnath, K., Amarnath, K., & Davies, S. (2004). Pyridoxamine: an extremely potent scavenger of 1,4-dicarbonyls. Chemical Research in Toxicology, 17(3), 410–415. [Link]

-

Lewis, E. J., et al. (2015). Pyridoxamine Dihydrochloride in Diabetic Nephropathy (PIONEER-CSG-17): Lessons Learned from a Pilot Study. American Journal of Nephrology, 41(1), 8-16. [Link]

-

ClinicalTrials.gov. (2024). The Effect of Pyridoxamine Supplementation on Microvascular Function in Type 2 Diabetes. Identifier: NCT06376240. [Link]

-

Pedchenko, Y. N., et al. (2005). Pyridoxamine Protects Proteins from Functional Damage by 3-Deoxyglucosone. Diabetes, 54(10), 2952-2960. [Link]

-

Voziyan, P. A., Khalifah, R. G., Thibaudeau, C., Yildiz, A., Jacob, J., & Hudson, B. G. (2003). Modification of proteins in vitro by physiological levels of glucose: pyridoxamine inhibits conversion of Amadori intermediate to advanced glycation end-products through binding of redox metal ions. Journal of Biological Chemistry, 278(47), 46616–46624. [Link]

-

Williams, M. E., et al. (2007). Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy. American Journal of Nephrology, 27(6), 605–614. [Link]

-

Vlassara, H., & Uribarri, J. (2014). Therapeutic interventions against accumulation of Advanced Glycation End products (AGEs). Science Translational Medicine, 6(220), 220ps2. [Link]

-

Metz, T. O., Alderson, N. L., Thorpe, S. R., & Baynes, J. W. (2003). Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic. MoreLife. [Link]

-

Abdelkader, H., et al. (2016). 5′-O-Alkylpyridoxamines: Lipophilic Analogs of Pyridoxamine are Potent Scavengers of 1,2-Dicarbonyls. Bioorganic & Medicinal Chemistry, 24(15), 3291-3298. [Link]

-

Barclay, L. (2024). Vitamin B6, Diabetes and Aging. Life Extension. [Link]

-

Voziyan, P. A., et al. (2003). Inhibition of post-Amadori CML formation by pyridoxamine at different metal concentrations. ResearchGate. [Link]

-

Williams, M. E., et al. (2007). Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy. Karger Publishers. [Link]

-

Adrover, M., Vilanova, B., Frau, J., Muñoz, F., & Donoso, J. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. PubMed. [Link]

-

Onofri, C., et al. (2005). Post-Amadori AGE inhibition as a therapeutic target for diabetic complications: a rational approach to second-generation Amadorin design. Journal of the American Society of Nephrology, 16(6), 1637-1647. [Link]

-

Kume, E., et al. (2022). Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Frontiers in Aging Neuroscience, 14, 888581. [Link]

-

Stitt, A. W., et al. (2002). The AGE Inhibitor Pyridoxamine Inhibits Development of Retinopathy in Experimental Diabetes. Diabetes, 51(9), 2826-2832. [Link]

-

Rubin, M. R., et al. (2025). The Effects of the AGE Inhibitor Pyridoxamine on Bone in Older Women With Type 2 Diabetes: A Randomized Clinical Trial. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Abdelkader, H., et al. (2015). 5'-O-Alkylpyridoxamines: Lipophilic Analogues of Pyridoxamine Are Potent Scavengers of 1,2-Dicarbonyls. PubMed. [Link]

-

Chetyrkin, S. V., et al. (1996). In Vitro Kinetic Studies of Formation of Antigenic Advanced Glycation End Products (AGEs). Semantic Scholar. [Link]

-

Metz, T. O., et al. (2003). Pyridoxamine Traps Intermediates in Lipid Peroxidation Reactions in Vivo. Journal of Biological Chemistry, 278(43), 42012-42019. [Link]

-

Pereira, J. V., et al. (2023). Pyridoxamine reduces inflammatory and microcirculatory abnormalities in metabolic dysfunction-associated steatohepatitis and modulates key factors in the hepatic AGE/ALE signaling pathway. Frontiers in Immunology, 14, 1249117. [Link]

-

Li, B., et al. (2022). Pyridoxamine ameliorates methylglyoxal-induced macrophage dysfunction to facilitate tissue repair in diabetic wounds. Journal of Cellular and Molecular Medicine, 26(11), 3183-3197. [Link]

-

Li, B., et al. (2022). Pyridoxamine (PM) reduces the accumulation of advanced glycation end products (AGEs) derived from methylglyoxal (MGO) in diabetic wounds. ResearchGate. [Link]

-

Ahmad, S., et al. (2013). Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products. PLOS ONE, 8(9), e72128. [Link]

-

Yonezawa, T., et al. (2021). Pyridoxamine improves diabetes-evoked delayed bone repair in mice. OAText. [Link]

-

Deluyker, D., et al. (2020). Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. Oxidative Medicine and Cellular Longevity, 2020, 3818196. [Link]

-

Chetyrkin, S. V., et al. (1996). In vitro studies of formation of antigenic advanced glycation end products (AGEs). Journal of Biological Chemistry, 271(44), 27798-27803. [Link]

-

Ou, X., et al. (2025). Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis. Frontiers in Nutrition, 11, 1490978. [Link]

-

Corica, D., et al. (2023). Methods to investigate advanced glycation end-product and their application in clinical practice. ResearchGate. [Link]

-

Stura, E. A., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5038. [Link]

Sources

- 1. Pyridoxamine ameliorates methylglyoxal‐induced macrophage dysfunction to facilitate tissue repair in diabetic wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. morelife.org [morelife.org]

- 5. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www3.nd.edu [www3.nd.edu]

- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 8. Pyridoxamine: an extremely potent scavenger of 1,4-dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5′-O-Alkylpyridoxamines: Lipophilic Analogs of Pyridoxamine are Potent Scavengers of 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5'-O-Alkylpyridoxamines: Lipophilic Analogues of Pyridoxamine Are Potent Scavengers of 1,2-Dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modification of proteins in vitro by physiological levels of glucose: pyridoxamine inhibits conversion of Amadori intermediate to advanced glycation end-products through binding of redox metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products | PLOS One [journals.plos.org]

- 19. Pyridoxamine reduces inflammatory and microcirculatory abnormalities in metabolic dysfunction-associated steatohepatitis and modulates key factors in the hepatic AGE/ALE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. profiles.wustl.edu [profiles.wustl.edu]

- 23. Post-Amadori AGE inhibition as a therapeutic target for diabetic complications: a rational approach to second-generation Amadorin design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust, Validated Ion-Pair Reversed-Phase HPLC Method for the Detection of Pyridoxamine Dihydrochloride

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyridoxamine Dihydrochloride, a key vitamer of Vitamin B6. Recognizing the analytical challenges posed by the high polarity of Pyridoxamine, this guide explains the rationale for selecting an ion-pair reversed-phase chromatographic approach over other techniques like standard reversed-phase or HILIC. We provide a step-by-step protocol, from mobile phase preparation to final analysis, and a comprehensive overview of the method validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable and reproducible method for the quantification of Pyridoxamine in various matrices.

Introduction and Scientific Rationale

Pyridoxamine, along with pyridoxine and pyridoxal, is a form of vitamin B6, an essential nutrient involved in numerous metabolic processes, including amino acid metabolism.[3] In its dihydrochloride salt form, it is a stable, water-soluble compound.[4][5] Pyridoxamine has garnered significant interest for its therapeutic potential, particularly as a potent inhibitor of advanced glycation end-product (AGE) formation, which is implicated in the progression of diabetic complications.[3][6][7]

The analytical challenge in quantifying pyridoxamine lies in its high polarity. In traditional reversed-phase HPLC (RP-HPLC) using non-polar stationary phases like C18, highly polar analytes exhibit poor retention, often eluting at or near the solvent front (void volume), which compromises resolution and accuracy.[8][9] To overcome this, several chromatographic strategies can be considered.

The Choice of Chromatographic Mode

-

Standard Reversed-Phase (RP-HPLC): While widely used, this mode would require a highly aqueous mobile phase (e.g., >95% water) to achieve any meaningful retention of pyridoxamine, which can lead to phase collapse on some traditional C18 columns.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds.[10][11][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Water acts as the strong, eluting solvent. While effective, HILIC can sometimes be less robust and require longer equilibration times than RP-HPLC.

-

Ion-Pair Reversed-Phase Chromatography (IP-RPHPLC): This technique is an ideal solution for charged, polar analytes like Pyridoxamine. By introducing an ion-pairing reagent into the mobile phase, an electrostatic interaction is formed with the charged analyte.[14][15] For Pyridoxamine, which is cationic at acidic pH, an anionic ion-pairing reagent (e.g., sodium hexanesulfonate) is used. This forms a neutral, hydrophobic complex that can be effectively retained and separated on a standard C18 column.[16][17] We have selected this approach for its robustness, reproducibility, and compatibility with standard HPLC instrumentation. The United States Pharmacopeia (USP) monograph for the related compound Pyridoxine Hydrochloride successfully utilizes this principle.[18]

The overall workflow for developing this method is outlined below.

Caption: Workflow for HPLC Method Development.

Physicochemical Properties of Pyridoxamine Dihydrochloride

A successful HPLC method is built upon a solid understanding of the analyte's properties.

| Property | Value / Observation | Implication for HPLC Method |

| Chemical Formula | C₈H₁₂N₂O₂ · 2HCl[19] | - |

| Molecular Weight | 241.11 g/mol (anhydrous basis)[4][5][19] | - |

| Appearance | White to off-white solid[4] | - |

| Solubility | Highly soluble in water (100 mg/mL) | Allows for easy preparation of standards and samples in aqueous diluents. |

| UV Absorbance | Maximum absorbance (λmax) is observed around 290-325 nm, dependent on pH.[20] | A detection wavelength of 291 nm provides excellent sensitivity and specificity. |

| Polarity | Highly polar molecule. | Requires specialized chromatographic approach (Ion-Pair or HILIC) for good retention. |

Recommended HPLC Method and Protocol

This protocol details the optimized and validated ion-pair RP-HPLC method for the quantification of Pyridoxamine Dihydrochloride.

Equipment and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

Data acquisition and processing software (e.g., OpenLab, Chromeleon, Empower).

-

Analytical balance.

-

Volumetric flasks and pipettes (Class A).

-

pH meter.

-

Syringe filters (0.45 µm, Nylon or PVDF).

-

HPLC vials.

Reagents and Columns

-

Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

-

Pyridoxamine Dihydrochloride Reference Standard: USP grade or equivalent, ≥99% purity.[21]

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Sodium 1-Hexanesulfonate: HPLC grade, for ion-pairing.

-

Orthophosphoric Acid (H₃PO₄): ACS grade or higher.

-